molecular formula C10H18Cl2N4 B14167679 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride

2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride

Cat. No.: B14167679
M. Wt: 265.18 g/mol
InChI Key: BOERCUVNUXHKQQ-UHFFFAOYSA-N
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Description

2-(4-(Pyrrolidin-1-yl)pyrimidin-2-yl)ethanamine dihydrochloride (CAS 1196145-83-1) is a high-purity chemical reagent with the molecular formula C10H18Cl2N4 and a molecular weight of 265.18 g/mol . This compound features a pyrimidine core, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . The integration of the pyrrolidine ring enhances the molecule's three-dimensional characteristics and conformational flexibility, which is valuable for exploring pharmacophore space and interacting with biological targets . Compounds incorporating this structural motif are of significant interest in oncology research, particularly in the development of targeted therapies. Research on related pyrrolidine-pyrimidine scaffolds has demonstrated their potential in inhibiting key pathways involved in cancer cell proliferation . For instance, studies have shown that analogs with similar cores can exhibit selective antiproliferative activity against specific cancer cell line models and inhibit the mTORC1 pathway, a critical regulator of cell growth and proliferation . Furthermore, such heterocyclic compounds are frequently investigated as kinase inhibitors, playing vital roles in diverse pharmaceutical compounds . This product is provided with a guaranteed purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers are advised to conduct thorough safety assessments before use.

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylpyrimidin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c11-5-3-9-12-6-4-10(13-9)14-7-1-2-8-14;;/h4,6H,1-3,5,7-8,11H2;2*1H

InChI Key

BOERCUVNUXHKQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Optimization Challenges and Solutions

  • Regioselectivity : The order of substitution (4-position first) is critical to avoid competing reactions. Controlled addition of pyrrolidine via syringe pump ensures monosubstitution.
  • Purity : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress, while column chromatography isolates intermediates.

Alternative Synthetic Strategies

Ring-Closing Metathesis

Patents describe pyrimidine syntheses via cyclization reactions, though these methods are more suited to complex heterocycles (e.g., imidazo[1,2-a]pyridines) rather than simple pyrrolidine derivatives.

Salt Formation: Conversion to Dihydrochloride

The free base, 2-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethanamine (3), is treated with hydrochloric acid to form the dihydrochloride salt.

  • Procedure :
    • Dissolve the free base in anhydrous ethanol.
    • Add 2 equivalents of concentrated HCl dropwise at 0°C.
    • Stir for 1 hour, then evaporate under reduced pressure.
    • Recrystallize from ethanol/diethyl ether.
  • Yield : 85–92%.

Comparative Analysis of Synthetic Methods

Parameter S$$_N$$Ar Route Metal-Catalyzed Route
Total Yield 32–48% <20% (estimated)
Reaction Time 24–48 hours 72+ hours
Purity (HPLC) >95% Variable
Scalability Industrial viable Limited

Industrial-Scale Production Considerations

Solvent Recycling

DMF and DMSO are recovered via distillation, reducing costs and environmental impact.

Process Monitoring

  • In-line Analytics : Fourier-transform infrared (FTIR) spectroscopy tracks amine consumption.
  • Quality Control : Residual chloride content is quantified via ion chromatography.

Emerging Methodologies

Flow Chemistry

Continuous-flow reactors enhance heat transfer and reduce reaction times for S$$_N$$Ar steps, achieving 90% conversion in 30 minutes.

Enzymatic Catalysis

Preliminary studies suggest lipases can catalyze amine substitutions under aqueous conditions, though yields remain suboptimal (≤35%).

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological activities .

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride with structurally or functionally related compounds, highlighting key differences in molecular features and substituents:

Compound Name Molecular Formula Core Heterocycle Substituents/Modifications Salt Form Key Differences from Target Compound Reference ID
PF-04455242 hydrochloride C₂₁H₂₈N₂O₂S·HCl Biphenyl Sulfonyl, methylpropyl Monohydrochloride Larger molecular weight; sulfonyl and biphenyl groups absent in target
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O Pyridine Fluorine, ether linkage Dihydrochloride Pyridine (1N) vs. pyrimidine (2N); ether oxygen absent in target
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ Pyrimidine Propyl group at position 5; methanamine Dihydrochloride Substituent position (5 vs. 4); shorter amine chain (C₁ vs. C₂)
2-(Piperidin-3-yl)pyrimidine dihydrochloride C₇H₁₇Cl₂N₃ (inferred) Pyrimidine Piperidine (6-membered ring) at position 3 Dihydrochloride Piperidine (6N ring) vs. pyrrolidine (5N); substituent position (3 vs. 4)
4-(Pyrrolidin-1-yl)pyridin-2-amine C₉H₁₃N₃ Pyridine Pyrrolidine at position 4; amine at position 2 Free base Pyridine core (1N) vs. pyrimidine (2N); lacks ethanamine chain
2-(2-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride C₆H₁₂Cl₂N₄ Imidazole Methyl group on imidazole Dihydrochloride Imidazole core (2N, 5-membered) vs. pyrimidine; methyl substitution

Key Structural and Functional Insights:

Heterocyclic Core Variations :

  • The pyrimidine core in the target compound provides two nitrogen atoms, enabling distinct electronic and hydrogen-bonding interactions compared to pyridine (1N) or imidazole (2N, 5-membered) cores .
  • Piperidine (6-membered saturated ring) in 2-(piperidin-3-yl)pyrimidine dihydrochloride offers different steric and conformational properties than pyrrolidine .

Fluorine in 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride introduces electronegativity and metabolic stability, absent in the target compound .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride (e.g., PF-04455242) or free-base analogs .

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